molecular formula C24H40N2O2S2 B12735356 2-Furanmethanamine, 5,5'-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- CAS No. 138878-48-5

2-Furanmethanamine, 5,5'-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-

Cat. No.: B12735356
CAS No.: 138878-48-5
M. Wt: 452.7 g/mol
InChI Key: CINOACUWPXQJTR-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- is a complex organic compound characterized by the presence of furan rings, amine groups, and a long octanediyl chain with thiomethylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the furanmethanamine derivatives, followed by the introduction of the octanediylbis(thiomethylene) linkage. The final step involves the N,N-dimethylation of the amine groups. Common reagents used in these reactions include furan, formaldehyde, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, primary amines, and substituted thiomethylene derivatives .

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- involves its interaction with specific molecular targets. The furan rings and amine groups can interact with enzymes and receptors, modulating their activity. The thiomethylene linkages may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • N,N’-1,8-octanediylbisbutanamide

Uniqueness

2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- is unique due to its long octanediyl chain and the presence of thiomethylene linkages, which impart distinct chemical and physical properties.

Properties

CAS No.

138878-48-5

Molecular Formula

C24H40N2O2S2

Molecular Weight

452.7 g/mol

IUPAC Name

1-[5-[8-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]octylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C24H40N2O2S2/c1-25(2)17-21-11-13-23(27-21)19-29-15-9-7-5-6-8-10-16-30-20-24-14-12-22(28-24)18-26(3)4/h11-14H,5-10,15-20H2,1-4H3

InChI Key

CINOACUWPXQJTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCCCCCCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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